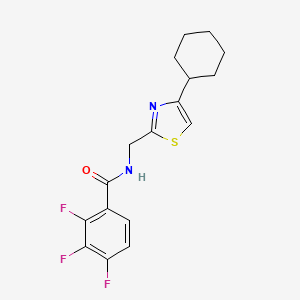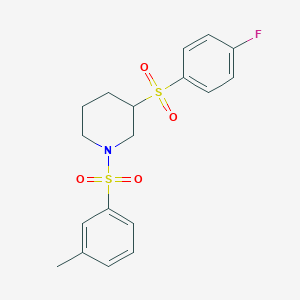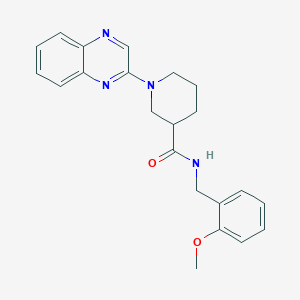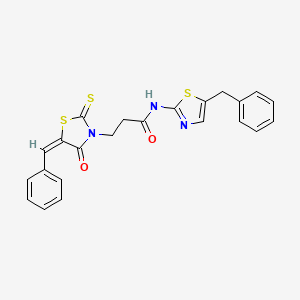
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and interactions. Unfortunately, the specific molecular structure analysis for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” are not available in the retrieved data .科学的研究の応用
PET Imaging of Microglia
PET imaging of microglia, which are key cellular mediators of brain injury and repair, has been enhanced by the development of a specific PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This advancement allows for the noninvasive imaging of reactive microglia and their role in neuroinflammation associated with a variety of neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The tracer shows potential for monitoring neuroinflammatory effects of treatments and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Molecular Interactions with CB1 Receptor
The molecular interactions of certain antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have been studied to understand their steric binding interactions. These interactions are crucial for designing compounds with specific pharmacological effects. Comparative molecular field analysis (CoMFA) and 3D-quantitative structure-activity relationship (QSAR) models have been employed to explore these interactions, providing insights into the design of CB1 receptor ligands (Shim et al., 2002).
Analytical and Spectral Study of Furan Compounds
The chelating properties and antimicrobial activity of furan ring-containing organic ligands have been investigated. These studies are essential for understanding the potential applications of such compounds in medicinal chemistry and their role in the development of new therapeutic agents (Patel, 2020).
Synthesis of Urotensin-II Receptor Antagonists
The synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists highlight the importance of systematic structure-activity relationship (SAR) investigations. Such studies lead to the identification of potent compounds with desirable pharmacological profiles, contributing to the development of new therapeutic agents (Lim et al., 2019).
作用機序
Safety and Hazards
将来の方向性
Piperidine derivatives have been the focus of many research studies due to their importance in drug design . Therefore, it’s reasonable to expect that future research might include the synthesis, characterization, and application of “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” and similar compounds .
特性
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICNFXCCKNICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)
![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)




![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)

